9H-Hexadecafluorononanoyl chloride

Description

The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

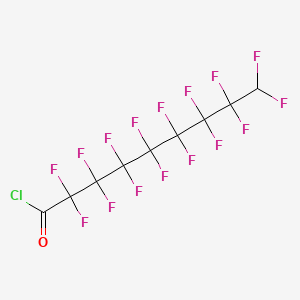

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HClF16O/c10-1(27)3(13,14)5(17,18)7(21,22)9(25,26)8(23,24)6(19,20)4(15,16)2(11)12/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYUFWDUKZUCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9HClF16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195124 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-95-0 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 9H-Hexadecafluorononanoyl Chloride for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 9H-Hexadecafluorononanoyl Chloride, a highly reactive perfluorinated acyl chloride. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this compound in their work. This document delves into its chemical and physical characteristics, reactivity, handling protocols, and potential applications, with a focus on providing practical insights and methodologies.

Core Chemical and Physical Properties

This compound, with the CAS Number 423-95-0, is a specialized chemical reagent notable for its highly fluorinated carbon chain.[1] This high degree of fluorination imparts significant and unique chemical properties to the molecule. An overview of its fundamental properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 423-95-0 | [1] |

| Molecular Formula | C₉HClF₁₆O | [2] |

| Molecular Weight | 464.53 g/mol | [2] |

| Boiling Point | 166 °C | [2] |

| Density | 1.803 g/cm³ | [2] |

| Flash Point | 58.8 °C | [2] |

| Refractive Index | 1.322 | [2] |

| Vapor Pressure | 1.26 mmHg at 25°C | [2] |

The structure of this compound is characterized by a C8 perfluorinated chain with a terminal hydrogen and an acyl chloride functional group. This structure is the source of its high reactivity and utility as a chemical building block.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is highly susceptible to nucleophilic attack, leading to a nucleophilic addition-elimination reaction. The general mechanism is depicted below.

Caption: Generalized nucleophilic addition-elimination mechanism for acyl chlorides.

Hydrolysis

In the presence of water, this compound readily hydrolyzes to form the corresponding carboxylic acid, 9H-Hexadecafluorononanoic acid, and hydrochloric acid. This reaction is typically vigorous and exothermic. Due to this moisture sensitivity, the compound must be handled under anhydrous conditions.

Reaction with Alcohols

With alcohols, this compound undergoes esterification to yield the corresponding perfluorinated ester.[3][4][5] This reaction is generally rapid and proceeds via the nucleophilic addition-elimination mechanism, where the alcohol acts as the nucleophile.[3][6] The reaction is an effective method for introducing the perfluorononanyl moiety into molecules.

Reaction with Amines

Amines react rapidly with this compound to form N-substituted amides.[7] The reaction is highly favorable due to the high nucleophilicity of amines.[7] This reaction is a cornerstone for the synthesis of a variety of specialty chemicals and pharmaceutical precursors.[2]

Synthesis and Handling

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 9H-Hexadecafluorononanoic acid. A common laboratory-scale method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis from 9H-Hexadecafluorononanoic Acid

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases, add 9H-Hexadecafluorononanoic acid.

-

Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 80°C for thionyl chloride) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using IR spectroscopy (loss of the broad O-H stretch).

-

Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be further purified by fractional distillation under vacuum.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Work in a well-ventilated fume hood is mandatory.[8]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[8]

-

Spill Management: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills, as this will lead to a violent reaction and the release of corrosive hydrochloric acid gas.

Applications in Research and Development

The unique properties of this compound make it a valuable reagent in several areas of research and development.

Synthesis of Specialty Polymers and Surfactants

The incorporation of the perfluorinated chain can impart desirable properties such as thermal stability, chemical resistance, and low surface energy to polymers.[2] It is also a key precursor in the synthesis of fluorosurfactants, which are used in a variety of industrial applications.[2]

Pharmaceutical and Agrochemical Synthesis

In the pharmaceutical and agrochemical sectors, the introduction of fluorine atoms into a molecule can significantly alter its biological activity, metabolic stability, and lipophilicity. This compound serves as a building block for creating novel fluorinated compounds with potential therapeutic or pesticidal properties.[2]

Experimental Protocol: General Procedure for Acylation of a Primary Amine

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Cooling: Cool the solution to 0°C in an ice bath with stirring.

-

Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with the addition of water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

This compound is a highly versatile and reactive reagent with significant potential in materials science, specialty chemicals, and the life sciences. Its utility stems from the unique properties conferred by its perfluorinated structure. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in research and development. This guide provides a foundational understanding to enable scientists and researchers to explore the full potential of this valuable chemical building block.

References

An In-Depth Technical Guide to 9H-Hexadecafluorononanoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Hexadecafluorononanoyl chloride, a prominent member of the perfluorinated compounds family, is a highly reactive acyl chloride that serves as a critical building block in the synthesis of advanced materials and complex molecules. Its unique properties, imparted by the extensive fluorination, make it a valuable reagent in diverse fields, including pharmaceuticals, polymer science, and surface chemistry. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, and key applications, with a focus on its role in research and development.

Core Identifiers and Chemical Properties of this compound

Accurate identification and understanding of the physicochemical properties of a reagent are fundamental to its effective and safe use in a laboratory setting.

| Identifier | Value |

| CAS Number | 423-95-0[1] |

| Molecular Formula | C₉HClF₁₆O[2] |

| Molecular Weight | 464.53 g/mol [2] |

| EINECS Number | 207-033-1[2] |

| Synonyms | 9H-Perfluorononanoyl chloride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride[2] |

Physical and Chemical Properties:

| Property | Value |

| Boiling Point | 166 °C[2] |

| Density | 1.803 g/cm³[2] |

| Refractive Index | 1.322[2] |

The Chemistry of a Highly Reactive Acyl Chloride

The reactivity of this compound is dominated by the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it highly susceptible to nucleophilic attack, leading to a wide range of substitution reactions.

Caption: General reaction scheme for nucleophilic acyl substitution of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The most common laboratory-scale synthesis of this compound involves the reaction of its corresponding carboxylic acid, 9H-Hexadecafluorononanoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 9H-Hexadecafluorononanoic Acid

Materials:

-

9H-Hexadecafluorononanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9H-Hexadecafluorononanoic acid.

-

Addition of Thionyl Chloride: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride to the flask. The reaction is typically performed in an anhydrous solvent to facilitate the reaction and subsequent workup.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After the reaction is complete, carefully distill off the excess thionyl chloride and the solvent.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for researchers. Its high reactivity allows for the introduction of the hexadecafluorononanoyl moiety into a variety of molecules, thereby modifying their physical and biological properties.

Synthesis of Fluorinated Amides and Esters

This compound readily reacts with amines and alcohols to form the corresponding amides and esters. This is a fundamental transformation in organic synthesis and is particularly relevant in drug discovery, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[3][4]

Experimental Protocol: General Procedure for Amide Synthesis

-

Reactant Preparation: In a reaction vessel, dissolve the desired amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).

-

Addition of Acyl Chloride: Cool the solution in an ice bath and slowly add a stoichiometric amount of this compound.

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.

-

Reaction and Workup: Allow the reaction to proceed to completion at room temperature. The reaction mixture is then typically washed with water and brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude amide, which can be further purified by chromatography or recrystallization.

Experimental Protocol: General Procedure for Ester Synthesis

-

Reactant Preparation: Dissolve the alcohol in an appropriate anhydrous solvent.

-

Reaction: Slowly add this compound to the alcohol solution. The reaction is often carried out in the presence of a base to scavenge the generated HCl.

-

Workup: Similar to the amide synthesis, the reaction mixture is worked up by washing with aqueous solutions to remove impurities and byproducts, followed by drying and solvent evaporation. The final ester is then purified.

Surface Modification for Biomedical Applications

The lipophobic and hydrophobic nature of the perfluoroalkyl chain makes this compound an excellent reagent for surface modification.[5] By covalently attaching this molecule to the surface of materials, their surface energy can be significantly lowered, imparting properties such as water and oil repellency. This is of particular interest in the development of biomedical devices to reduce biofouling and improve biocompatibility.

Caption: General workflow for surface modification using this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a highly valuable and reactive chemical intermediate. Its utility in synthesizing a wide array of fluorinated molecules makes it an indispensable tool in the fields of medicinal chemistry, materials science, and beyond. A thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential in the development of novel drugs and advanced materials.

References

An In-Depth Technical Guide to 9H-Hexadecafluorononanoyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9H-Hexadecafluorononanoyl chloride, a pivotal fluorinated building block in modern chemistry. With its unique combination of a reactive acyl chloride group and a long-chain perfluorinated tail, this compound serves as a critical intermediate in the synthesis of a wide array of specialty chemicals. This document delves into its molecular structure, physicochemical properties, a detailed synthesis protocol, and its significant applications, particularly in the development of advanced materials and its potential role in pharmaceutical sciences. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction: The Significance of Perfluorinated Acyl Chlorides

This compound, a member of the perfluorinated acyl chloride family, is a highly reactive chemical intermediate valued for its ability to introduce the hexadecafluorononyl group into various molecular scaffolds. The presence of a long perfluorinated chain imparts unique properties, such as high thermal and chemical stability, hydrophobicity, and lipophobicity, to the resulting molecules. These characteristics are highly sought after in the design of advanced polymers, surfactants, and potentially, in the modification of bioactive molecules to enhance their pharmacokinetic profiles.[1][2] The acyl chloride functional group provides a reactive handle for a variety of nucleophilic substitution reactions, making it a versatile tool for organic synthesis.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a nine-carbon chain where sixteen of the hydrogen atoms have been replaced by fluorine atoms, with a terminal acyl chloride group. The "9H" designation indicates the presence of a single hydrogen atom at the 9th carbon position.

Molecular Formula and IUPAC Name

-

Molecular Formula: C₉HClF₁₆O[3]

-

IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride[4]

Diagram of Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 423-95-0 | [3][4] |

| Molecular Weight | 464.53 g/mol | [4] |

| Boiling Point | 166 °C | [4][5] |

| Density | 1.803 g/cm³ | [4][5] |

| Flash Point | 58.8 °C | [4] |

| Refractive Index | 1.322 | [4] |

| Appearance | Not specified, likely a liquid | |

| Solubility | Not specified, likely soluble in organic solvents |

Synthesis of this compound

The most common and direct method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. For this compound, the precursor is 9H-Hexadecafluorononanoic acid. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to their efficacy and the formation of gaseous byproducts that are easily removed from the reaction mixture.[6][7][8]

Reaction Principle

The reaction proceeds via the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur or carbon atom of the chlorinating agent. This is followed by the elimination of a leaving group and subsequent collapse of the intermediate to form the acyl chloride, with the concomitant release of gaseous byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).

Experimental Protocol: Synthesis from 9H-Hexadecafluorononanoic Acid and Thionyl Chloride

This protocol is a representative procedure based on established methods for the synthesis of acyl chlorides from carboxylic acids.[2][6]

Materials:

-

9H-Hexadecafluorononanoic acid

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 9H-Hexadecafluorononanoic acid.

-

Solvent and Catalyst Addition: Add an anhydrous solvent (e.g., toluene) to dissolve or suspend the acid, followed by a catalytic amount of anhydrous DMF (1-2 drops).

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred mixture at room temperature. The addition should be done in a well-ventilated fume hood as HCl and SO₂ gases will evolve.

-

Reaction: Heat the reaction mixture to a gentle reflux (around 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC) after quenching an aliquot with methanol to form the methyl ester.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. A trap containing a basic solution (e.g., NaOH) should be used to neutralize the acidic vapors.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

-

Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The purity and identity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A characteristic signal for the single proton at the 9-position is expected.

-

¹⁹F NMR: The spectrum will show a complex pattern of signals corresponding to the different fluorine environments along the perfluorinated chain. This is a powerful tool for confirming the structure of fluorinated compounds.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbon and the carbons of the perfluorinated chain, with characteristic splitting patterns due to C-F coupling.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretching vibration of an acyl chloride. The C-F stretching vibrations will appear as strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.[9]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and fragmentation of the perfluorinated chain. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.[10]

Applications in Research and Development

This compound is a valuable reagent for introducing perfluorinated moieties into organic molecules, thereby modifying their physical and chemical properties.

Synthesis of Fluorinated Surfactants and Polymers

A primary application of this compound is in the synthesis of fluorinated surfactants. These surfactants exhibit exceptional surface activity and are used in a variety of applications, including as emulsifiers in polymerization processes and in fire-fighting foams.[1] The reaction of the acyl chloride with appropriate hydrophilic head groups allows for the creation of a diverse range of anionic, cationic, and non-ionic surfactants.

In polymer science, this compound can be used to modify the surface properties of polymers or as a monomer in the synthesis of specialty fluoropolymers. These materials often exhibit low surface energy, high thermal stability, and excellent chemical resistance.

Role in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. Fluorination can improve metabolic stability by blocking sites of enzymatic oxidation, increase lipophilicity to enhance membrane permeability, and modulate the pKa of nearby functional groups to improve binding affinity to biological targets.

This compound serves as a key building block for introducing a perfluorinated tail into potential drug candidates. This modification can significantly alter the pharmacokinetic and pharmacodynamic profile of a molecule. For instance, the high lipophilicity of the perfluorinated chain can be exploited to enhance the delivery of drugs to lipid-rich environments or to improve their oral bioavailability.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood.

-

Moisture Sensitivity: The compound reacts with water to produce hydrochloric acid. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a cool, dry place.

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for hazardous chemical waste.

Conclusion

This compound is a versatile and highly reactive intermediate that plays a crucial role in the synthesis of a wide range of fluorinated compounds. Its unique molecular structure, combining a reactive acyl chloride with a stable perfluorinated chain, makes it an invaluable tool for researchers in materials science, surfactant chemistry, and drug development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in advancing scientific research and technological innovation.

References

- 1. 20.210.105.67 [20.210.105.67]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. CN1225449C - Method for producing acid chlorides - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Lauroyl chloride(112-16-3) 1H NMR [m.chemicalbook.com]

- 6. US5723704A - Process for the preparation of alkyl chlorides - Google Patents [patents.google.com]

- 7. Structures and infrared spectra of perfluoroaldehyde and perfluoroacetaldehyde for Journal of Physical Chemistry - IBM Research [research.ibm.com]

- 8. CN102068937A - Method for preparing fluorocarbon surfactant - Google Patents [patents.google.com]

- 9. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 10. youtube.com [youtube.com]

physical properties like boiling and melting point of 9H-Hexadecafluorononanoyl chloride

An In-Depth Technical Guide to the Physical Properties of 9H-Hexadecafluorononanoyl Chloride

Introduction

This compound (CAS No. 423-95-0) is a highly fluorinated, reactive chemical intermediate of significant interest in materials science, specialty chemicals, and pharmaceutical development.[1] As a member of the per- and polyfluoroalkyl substances (PFAS) family, it possesses unique properties conferred by its extensive fluorination, including thermal stability and oleophobicity.[1] However, its acyl chloride functional group also imparts high reactivity, making it a valuable building block for synthesis while demanding stringent handling protocols.[1][2]

This guide provides a comprehensive examination of the core physical properties of this compound, with a particular focus on its boiling and melting points. It is designed for researchers and drug development professionals, offering not just data, but also the underlying scientific principles and field-proven experimental methodologies required for accurate characterization and safe handling.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent experimental work.

-

Chemical Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride[3]

-

Synonyms: 9H-Perfluorononanoyl chloride[1]

The structure consists of a C8 perfluorinated carbon chain capped by a terminal hydrogen, with a reactive acyl chloride group at the other end. This highly electronegative fluorine "sheath" dramatically influences its intermolecular forces and, consequently, its physical properties.

Core Physical Properties: A Quantitative Overview

The defining physical constants for this compound are summarized below. These values are critical for predicting its behavior in various experimental and industrial settings.

| Physical Property | Value | Source(s) |

| Boiling Point | 166 °C | [1][3][4] |

| Melting Point | Not Available (Liquid at STP) | [1] |

| Density | 1.803 g/cm³ | [1][3] |

| Refractive Index | 1.322 | [1][3][4] |

| Flash Point | 58.8 °C | [1][4] |

Notably, a melting point is not typically reported for this compound. Given its boiling point of 166 °C, it exists as a liquid under standard temperature and pressure (STP).[1][5] Therefore, the relevant property for its solid-liquid phase transition is its freezing point , which is thermodynamically identical to the melting point.

The Boiling Point in Context: Causality and Expectations

A boiling point of 166 °C is relatively high for a molecule of its size. This can be attributed to several factors:

-

High Molecular Weight: At 464.53 g/mol , the molecule is large, leading to significant London dispersion forces, which require more energy to overcome for the liquid-to-gas phase transition.[6]

-

Strong Dipole-Dipole Interactions: The acyl chloride group (-COCl) is highly polar. Furthermore, the extensive C-F bonds create strong dipoles throughout the perfluorinated chain. These dipoles contribute to intermolecular attractions, elevating the boiling point.

-

Molecular Shape: The linear nature of the fluorinated chain allows for efficient packing and surface area contact between molecules, maximizing intermolecular forces.

The high degree of fluorination is key. While fluorine is the most electronegative element, the symmetrical arrangement of C-F bonds around the carbon chain results in a molecule that is less polar overall than might be expected, but with very strong, localized dipoles.

Experimental Determination of Physical Properties

Accurate determination of physical properties for a reactive compound like this compound requires meticulous technique and an unwavering commitment to safety.

Critical Safety and Handling Protocols

Before any experimental work, the dual hazards of this compound—its corrosivity as an acyl chloride and its classification as a PFAS—must be addressed.

-

Hazard Profile: Classified as Skin Corrosion, Sub-category 1B.[4] It reacts violently with water and moisture to release corrosive hydrogen chloride (HCl) gas and 9H-Hexadecafluorononanoic acid.[2][7][8]

-

Containment: All handling must be performed within a certified chemical fume hood to prevent inhalation of vapors and potential environmental release.[9]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[9][10]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[10]

-

Eye Protection: Chemical splash goggles or a full-face shield must be worn.[10]

-

Body Protection: A lab coat, long pants, and closed-toe shoes are standard. For larger quantities, a liquid-tight chemical suit may be appropriate.[9][10]

-

-

Waste Disposal: All contaminated materials (gloves, pipette tips, glassware) must be collected as hazardous waste according to institutional and EHS protocols for PFAS compounds.[9]

Protocol for Boiling Point Determination (Micro-Reflux Method)

The micro-reflux method is ideal for determining the boiling point of small quantities of a liquid, minimizing waste and exposure. This technique identifies the temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure.[11][12]

Methodology:

-

Apparatus Preparation: Assemble a micro-reflux apparatus in a fume hood. This consists of a small test tube (or a specialized boiling tube) fitted with a thermometer and a cold-finger condenser. Ensure all glassware is scrupulously dried in an oven to remove any trace moisture, which would cause the sample to decompose.

-

Sample Introduction: Place a few milliliters of this compound into the test tube along with a small magnetic stir bar or a few boiling chips to ensure smooth boiling and prevent bumping.[11]

-

Apparatus Assembly: Position the thermometer bulb just above the surface of the liquid. The bulb must be bathed in the vapor of the refluxing liquid to obtain an accurate reading of the boiling point, not the temperature of the liquid itself.[13]

-

Heating: Gently heat the apparatus using a sand bath or heating mantle. Do not heat directly with a flame.

-

Observation and Equilibration: As the liquid heats, it will begin to boil and its vapor will condense on the thermometer and the condenser, flowing back into the tube. Observe the "reflux ring"—the upper limit of the condensing vapor.[11] The temperature will rise and then stabilize.

-

Data Recording: Record the temperature once it has remained constant for at least one minute while the reflux ring is stable between the liquid surface and the top of the thermometer bulb. This stable temperature is the boiling point.[12]

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point may need to be corrected using a nomograph or the Clausius-Clapeyron equation.

Protocol for Freezing Point Determination

The freezing point is determined by cooling the liquid sample until it solidifies. For a pure compound, the melting and freezing points are identical.[14] Impurities will lower the freezing point and broaden the transition range.

Methodology:

-

Sample Preparation: Place a small sample (1-2 mL) of this compound into a clean, dry test tube.

-

Apparatus Setup: Insert a thermometer into the center of the liquid. The apparatus should be set up in a cooling bath (e.g., an ice-salt bath or a cryocooler for lower temperatures).

-

Cooling and Agitation: Slowly cool the sample while gently stirring with the thermometer or a magnetic stirrer. This prevents supercooling and ensures uniform temperature throughout the sample.

-

Observation: Record the temperature at regular intervals (e.g., every 30 seconds). The temperature will drop steadily and then plateau as the first crystals begin to form.

-

Data Recording: The constant temperature observed during the liquid-to-solid phase transition is the freezing point. Continue recording until the entire sample has solidified and the temperature begins to drop again.

-

Purity Assessment: A sharp, well-defined freezing point plateau is indicative of a pure compound. A gradual, sloping transition over a range of several degrees suggests the presence of impurities.[14]

Visualization of Experimental Workflow

The following diagram outlines the logical workflow for the characterization of the physical properties of this compound, emphasizing the integration of safety and analytical rigor.

Caption: Workflow for determining the physical properties of this compound.

Conclusion

This compound is a specialty chemical defined by its dual nature: the stability of its perfluorinated backbone and the high reactivity of its acyl chloride head. Its key physical properties—a boiling point of 166 °C and a liquid state at room temperature—are direct consequences of its molecular structure and weight.[1][3] Accurate experimental characterization of these properties is fundamental to its application in research and development. However, such work must be predicated on a thorough understanding of its hazards and the implementation of rigorous safety protocols to protect both the researcher and the environment. The methodologies outlined in this guide provide a framework for achieving both accurate data and safe operation.

References

- 1. lookchem.com [lookchem.com]

- 2. ACETYL CHLORIDE [training.itcilo.org]

- 3. parchem.com [parchem.com]

- 4. echemi.com [echemi.com]

- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. nj.gov [nj.gov]

- 8. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 9. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 10. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. vernier.com [vernier.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. athabascau.ca [athabascau.ca]

Introduction: The Role of Fluorination in Acyl Chloride Chemistry

An In-Depth Technical Guide to the Reactivity and Stability of 9H-Hexadecafluorononanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 423-95-0) is a highly fluorinated acyl chloride that serves as a critical building block in the synthesis of advanced materials and complex molecules.[1] Its structure, featuring a long perfluoroalkyl chain capped with a reactive acyl chloride group, imparts unique properties that are highly sought after in various fields, including polymer science, surfactant production, and pharmaceutical development.[1] The intense electron-withdrawing effect of the sixteen fluorine atoms dramatically influences the electrophilicity of the carbonyl carbon, rendering the molecule exceptionally reactive towards nucleophiles. This guide provides a comprehensive analysis of the reactivity, stability, and handling of this compound, offering field-proven insights for its effective and safe utilization in research and development.

Physicochemical Properties

A clear understanding of the physical properties of this compound is fundamental to its proper handling, storage, and application in experimental design. Key quantitative data are summarized below.

| Property | Value | Reference |

| CAS Number | 423-95-0 | [1][2] |

| Molecular Formula | C₉HClF₁₆O | [1] |

| Molecular Weight | 464.53 g/mol | [1][2] |

| Boiling Point | 166 °C | [1][2] |

| Density | 1.803 g/cm³ | [1][2] |

| Refractive Index | 1.322 | [1][2] |

| Flash Point | 58.8 °C | [1] |

| Hazard Codes | C (Corrosive) | [1][3] |

Reactivity Profile: A Highly Electrophilic Carbonyl Center

The reactivity of this compound is dominated by the acyl chloride functional group. However, its behavior is significantly amplified by the attached hexadecafluoroalkyl chain. The strong inductive effect (-I) of the fluorine atoms withdraws electron density along the carbon chain, making the carbonyl carbon exceptionally electron-deficient and thus, a potent electrophile. This heightened electrophilicity makes it highly susceptible to attack by a wide range of nucleophiles.

The general mechanism for these transformations is a nucleophilic addition-elimination reaction .[4] A nucleophile first attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[5]

Caption: General mechanism of nucleophilic acyl substitution.

Reaction with Water (Hydrolysis)

Like most acyl chlorides, this compound reacts vigorously with water.[6] This reaction, known as hydrolysis, is often instantaneous and highly exothermic, producing the corresponding carboxylic acid (9H-Hexadecafluorononanoic acid) and steamy, corrosive fumes of hydrogen chloride (HCl) gas.[6][7] This high sensitivity to moisture is a critical factor in the compound's stability and dictates strict anhydrous handling and storage conditions.[8][9]

Reaction: C₈F₁₆H-COCl + H₂O → C₈F₁₆H-COOH + HCl

Reaction with Alcohols (Esterification)

The reaction with alcohols is a cornerstone of its synthetic utility, yielding highly fluorinated esters.[6] These esters are valuable as specialty solvents, lubricants, and precursors for fluorinated polymers and surfactants. The reaction proceeds rapidly, often at room temperature, and is accompanied by the evolution of HCl gas.[4] The use of a non-nucleophilic base, such as pyridine or triethylamine, is common in experimental setups to neutralize the HCl byproduct, driving the reaction to completion.[5]

Caption: A typical experimental workflow for ester synthesis.

Reaction with Amines (Amidation)

Amidation reactions with primary or secondary amines proceed very readily to form the corresponding amides. These fluorinated amides are of significant interest in medicinal chemistry and materials science. The high reactivity of the acyl chloride often allows these reactions to occur under mild conditions. Similar to esterification, a base is typically used to scavenge the generated HCl.

Stability and Storage

The stability of this compound is intrinsically linked to its high reactivity. Its primary vulnerability is its susceptibility to hydrolysis.

-

Moisture Sensitivity: The compound is highly sensitive to moisture and will readily decompose upon contact with water or even atmospheric humidity.[8] This necessitates storage in tightly sealed containers under an inert atmosphere, such as nitrogen or argon.[9]

-

Thermal Stability: While more stable than some non-fluorinated analogs, prolonged exposure to high temperatures can lead to decomposition, potentially releasing toxic fumes like HCl and phosgene.[7] It is recommended to store the compound in a cool, dry, and well-ventilated area.[10]

-

Incompatibilities: It must be segregated from water, alcohols, bases, and strong oxidizing agents to prevent violent reactions.[7][10]

Experimental Protocol: Synthesis of Ethyl 9H-Hexadecafluorononanoate

This protocol provides a representative method for the esterification of this compound. It is designed as a self-validating system where careful execution under anhydrous conditions is key to success.

Objective: To synthesize a fluorinated ester for use as a synthetic intermediate.

Materials:

-

This compound

-

Anhydrous Ethanol (absolute)

-

Anhydrous Pyridine

-

Anhydrous Diethyl Ether (or other suitable solvent)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

-

System Preparation: Assemble the glassware and flame-dry under vacuum or oven-dry overnight. Allow to cool to room temperature under a stream of dry nitrogen.

-

Reagent Setup: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Alcohol and Base: In the dropping funnel, prepare a solution of anhydrous ethanol (1.1 eq) and anhydrous pyridine (1.1 eq) in anhydrous diethyl ether.

-

Reaction: Cool the reaction flask to 0 °C using an ice bath. Add the ethanol/pyridine solution dropwise to the stirred solution of the acyl chloride over 30 minutes. A precipitate of pyridinium hydrochloride will form.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure complete reaction.

-

Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude ester by vacuum distillation to obtain the final product.

Handling and Safety Precautions

This compound is a corrosive and hazardous chemical that requires stringent safety measures.[3]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[3]

-

Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite or sand) for containment. Do not use water.[11]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Due to its reactivity with water, waste should be handled by qualified personnel.[8]

Conclusion

This compound is a powerful synthetic tool, whose high reactivity is both its greatest asset and its most significant challenge. The strong electron-withdrawing nature of the perfluoroalkyl chain creates a highly electrophilic center, enabling rapid and efficient reactions with a host of nucleophiles. For researchers and drug development professionals, mastering the anhydrous handling techniques and understanding the compound's reactivity profile are paramount to leveraging its unique properties for the creation of novel fluorinated molecules and advanced materials.

References

- 1. lookchem.com [lookchem.com]

- 2. parchem.com [parchem.com]

- 3. echemi.com [echemi.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Acid chlorides and acid anhydrides react with alcohols to make esters [ns1.almerja.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. download.basf.com [download.basf.com]

- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide on the Safe Handling of 9H-Hexadecafluorononanoyl Chloride for Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on the Safety of a Novel Reagent

9H-Hexadecafluorononanoyl chloride, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a highly reactive compound with significant potential in the synthesis of specialized chemicals, including surfactants, polymers, and pharmaceuticals.[1] Its unique properties, stemming from the strong carbon-fluorine bonds, also necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is intended to provide researchers, scientists, and drug development professionals with the in-depth technical knowledge required to handle this compound responsibly, ensuring both personal safety and the integrity of your research. Given the limited specific toxicological data for this particular compound, we will adopt a precautionary principle, drawing on the established knowledge of similar corrosive, water-reactive, and perfluorinated substances.

Section 1: Understanding the Hazard Profile of this compound

A thorough understanding of the inherent risks associated with a chemical is the foundation of safe laboratory practice. This compound presents a multi-faceted hazard profile that demands careful consideration.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 423-95-0 | --INVALID-LINK--[1] |

| Molecular Formula | C9HClF16O | --INVALID-LINK--[1] |

| Molecular Weight | 464.53 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 166 °C | --INVALID-LINK--[1] |

| Density | 1.803 g/cm³ | --INVALID-LINK--[1] |

| Hazard Codes | C (Corrosive) | --INVALID-LINK--[1] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | --INVALID-LINK--[2] |

| Water Reactivity | Reacts with water | Inferred from acyl chloride functionality |

Corrosivity and Water Reactivity

As an acyl chloride, this compound is corrosive and will react with water, including moisture in the air, to produce hydrochloric acid (HCl) and the corresponding carboxylic acid.[3] This reaction is exothermic and can be vigorous, posing a significant risk of thermal and chemical burns. The generated HCl is also highly corrosive to skin, eyes, and the respiratory tract. Therefore, all handling procedures must be conducted in a moisture-free environment.

The "Forever Chemical" Concern: Perfluorinated Nature

Section 2: Proactive Safety Measures: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when working with this compound.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of this compound must be performed within a certified and properly functioning chemical fume hood to control the inhalation of corrosive vapors.[5]

-

Glove Box: For procedures requiring a strictly inert atmosphere, a glove box is the preferred engineering control.[6]

-

Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The following PPE is required for all personnel handling this compound.

Section 3: Standard Operating Procedure for Handling this compound

Adherence to a well-defined Standard Operating Procedure (SOP) is critical for minimizing the risks associated with this compound.

Preparation and Pre-Handling Checks

-

Review the Safety Data Sheet (SDS): Before any new procedure, thoroughly review the SDS for this compound.

-

Ensure Engineering Controls are Functional: Verify that the chemical fume hood or glove box is operating correctly.

-

Assemble all Necessary Materials: Have all required reagents, equipment, and waste containers prepared and within the fume hood.

-

Don Appropriate PPE: Put on all required personal protective equipment as outlined in Section 2.2.

Handling and Dispensing

-

Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize reaction with atmospheric moisture.

-

Use Appropriate Tools: Use clean, dry, and compatible tools (e.g., glass or stainless steel) for transferring the liquid.

-

Slow and Controlled Addition: When adding this compound to a reaction mixture, do so slowly and in a controlled manner to manage any exothermic reactions.[3]

-

Keep Containers Tightly Sealed: When not in use, ensure the primary container is tightly sealed to prevent the ingress of moisture.

Section 4: Emergency Procedures: Spill and Exposure Response

A swift and correct response to an emergency is crucial to mitigate harm.

Spill Management

A minor spill of this compound can be managed by trained laboratory personnel, provided the appropriate spill kit is available. For any major spill (larger than 1 liter), evacuate the laboratory immediately and contact emergency services.[8]

Detailed Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[9]

-

Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection.[10]

-

Containment: Create a dike around the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials.[10]

-

Neutralization (with caution): For small spills, cautiously apply a neutralizing agent like sodium bicarbonate or soda ash, working from the outside of the spill inwards. Be aware that this may generate heat and gas.[10]

-

Collection: Once the spill is absorbed, carefully collect the material using non-sparking tools and place it in a clearly labeled, compatible waste container.[10]

-

Decontamination: Decontaminate the spill area thoroughly. For PFAS, a high-emulsifying, anionic-surfactant-containing cleaner is recommended.[11]

-

Waste Disposal: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Personnel Exposure

In the event of personnel exposure, immediate and decisive action is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Section 5: Decontamination and Waste Disposal

Proper decontamination of equipment and disposal of waste are essential to prevent the spread of this persistent chemical.

Equipment Decontamination

Glassware and equipment that have come into contact with this compound should be decontaminated using a validated procedure. A recommended method involves washing with a high-emulsifying, anionic-surfactant-containing detergent, followed by thorough rinsing with hot water.[11] For PFAS decontamination, it is crucial to use detergents that do not contain fluoro-surfactants.[14]

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be collected in designated, labeled, and sealed containers.[15] Disposal must be handled through a certified hazardous waste management provider in accordance with all applicable regulations.

References

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 4. Firefighters’ exposure to per-and polyfluoroalkyl substances (PFAS) as an occupational hazard: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]

- 6. uh.edu [uh.edu]

- 7. synquestlabs.com [synquestlabs.com]

- 8. ccny.cuny.edu [ccny.cuny.edu]

- 9. westlab.com [westlab.com]

- 10. qmul.ac.uk [qmul.ac.uk]

- 11. technotes.alconox.com [technotes.alconox.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 14. epa.gov [epa.gov]

- 15. ehs.utk.edu [ehs.utk.edu]

Spectroscopic Characterization of 9H-Hexadecafluorononanoyl Chloride: A Technical Guide

Introduction to 9H-Hexadecafluorononanoyl Chloride

This compound is a perfluorinated derivative of nonanoyl chloride.[1] It is a reactive chemical intermediate used in the synthesis of specialty chemicals, including surfactants, polymers, and pharmaceuticals.[1] Its high degree of fluorination imparts properties such as thermal stability, chemical resistance, and unique surface characteristics.[1] Accurate spectroscopic analysis is paramount for its identification, purity assessment, and for understanding its reactivity in downstream applications.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉HClF₁₆O |

| Molecular Weight | 464.53 g/mol [1] |

| Boiling Point | 166 °C[1][2] |

| Density | 1.803 g/cm³[1][2] |

| Refractive Index | 1.322[1][2] |

| CAS Number | 423-95-0[1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms in this compound are numbered as follows:

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the terminal proton at the C9 position.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H on C9 | 5.8 - 6.8 | Triplet of triplets (tt) | ²JHF ≈ 50-55 Hz, ³JHF ≈ 5-7 Hz |

The significant downfield shift is due to the strong electron-withdrawing effect of the adjacent perfluorinated chain. The multiplicity arises from coupling to the two fluorine atoms on C8 (²JHF) and the two fluorine atoms on C7 (³JHF).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is the most informative technique for this molecule. The chemical shifts are predicted based on known values for similar perfluoroalkyl chains.

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| F on C2 | -120 to -125 | Triplet |

| F on C3 | -128 to -132 | Multiplet |

| F on C4 | -122 to -126 | Multiplet |

| F on C5 | -122 to -126 | Multiplet |

| F on C6 | -122 to -126 | Multiplet |

| F on C7 | -122 to -126 | Multiplet |

| F on C8 | -135 to -140 | Multiplet |

The fluorine atoms on C2 are expected to be the most deshielded due to their proximity to the electron-withdrawing acyl chloride group. The terminal CF₂H group will exhibit a characteristic upfield shift. The complexity of the multiplets for the central CF₂ groups arises from extensive ²JFF and ³JFF couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct resonances, each significantly influenced by the attached fluorine atoms.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C1 (C=O) | 155 - 165 | Triplet | ²JCF ≈ 30-40 Hz |

| C2 | 105 - 115 | Triplet | ¹JCF ≈ 250-270 Hz |

| C3-C7 | 108 - 120 | Triplet | ¹JCF ≈ 250-270 Hz |

| C8 | 108 - 118 | Triplet | ¹JCF ≈ 240-260 Hz |

| C9 | 105 - 115 | Triplet | ¹JCF ≈ 230-250 Hz |

The carbonyl carbon (C1) will appear as a triplet due to coupling with the fluorine atoms on C2. All other carbons in the fluorinated chain will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), resulting in triplets. The terminal C9 carbon will also show a large ¹JCF coupling.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A wider spectral width may be necessary due to the large chemical shift dispersion of fluorinated compounds.

-

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.

-

2D NMR (Optional but Recommended): Perform 2D correlation experiments such as ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HETCOR to unambiguously assign the resonances and determine coupling constants.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2980 - 3020 | C-H stretch (on C9) | Weak |

| 1780 - 1815 | C=O stretch (acyl chloride) | Strong |

| 1100 - 1350 | C-F stretches | Very Strong, Broad |

| 700 - 850 | C-Cl stretch | Medium to Strong |

The most prominent features in the IR spectrum will be the very strong and broad absorption band corresponding to the C-F stretching vibrations of the perfluoroalkyl chain and the strong absorption of the acyl chloride carbonyl group at a characteristically high wavenumber.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As a liquid, the IR spectrum can be obtained by placing a thin film of the neat compound between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation Pattern

Electron ionization (EI) is a common technique for the analysis of relatively small, volatile molecules. The fragmentation of perfluoroacyl compounds is known to proceed through characteristic pathways.

| m/z | Proposed Fragment |

| 464 | [M]⁺ (Molecular Ion) |

| 429 | [M - Cl]⁺ |

| 413 | [M - COCl]⁺ |

| 319 | [C₇F₁₃]⁺ |

| 219 | [C₅F₉]⁺ |

| 169 | [C₄F₇]⁺ |

| 119 | [C₃F₅]⁺ |

| 69 | [CF₃]⁺ |

The fragmentation of perfluoroalkyl anions often involves fluorine migration, leading to a complex series of daughter ions.[4][5]

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data (NMR, IR, and MS) for this compound. While experimental data is not currently available in the public domain, the principles outlined here, based on the known behavior of similar fluorinated compounds, offer a solid foundation for the identification and characterization of this important chemical intermediate. Researchers working with this compound are encouraged to use this guide as a reference for interpreting their own experimental data.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | CAS#:423-95-0 | Chemsrc [chemsrc.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 9H-Hexadecafluorononanoyl Chloride for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Perfluorinated Moieties in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and perfluoroalkyl groups into molecular scaffolds has become a cornerstone of drug design and development. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and modulation of pKa—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] Within this context, highly reactive, perfluorinated building blocks are invaluable tools for the synthetic chemist. 9H-Hexadecafluorononanoyl chloride (CAS No. 423-95-0), a nine-carbon acyl chloride with a substantial perfluorinated chain, represents one such critical reagent.

This guide provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its key suppliers and applications. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors. While its direct application is often as a precursor in the synthesis of more complex molecules, its reactivity makes it a versatile tool for creating novel surfactants, polymers, and, most importantly, potential therapeutic agents.[2] The perfluoroalkyl chain it introduces can be instrumental in creating compounds with unique properties for biological applications.[2]

Chemical Properties and Synthesis

This compound is a highly reactive perfluorinated compound.[2] Its utility as a synthetic building block stems from the electrophilic nature of the acyl chloride group, which readily reacts with a variety of nucleophiles.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 423-95-0 | [2][3][4] |

| Molecular Formula | C₉HClF₁₆O | [3][4] |

| Molecular Weight | 464.53 g/mol | [2][4] |

| Boiling Point | 166 °C | [2][5] |

| Density | 1.803 g/cm³ | [2][5] |

| Refractive Index | 1.322 | [2][5] |

| Flash Point | 58.8 °C | [2] |

| Hazard Codes | C (Corrosive) | [2][5] |

Synthesis Pathway and Exemplary Protocol

The diagram below illustrates the general synthesis pathway.

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Adapted from a general procedure for acyl chloride synthesis):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas outlet (bubbler), add 9H-hexadecafluorononanoic acid (1.0 eq). The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent and Catalyst Addition: Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid. To this solution, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.02 eq).

-

Addition of Oxalyl Chloride: Charge the dropping funnel with oxalyl chloride (2.0 eq). Add the oxalyl chloride dropwise to the stirred solution at room temperature over a period of 5-10 minutes. Effervescence (evolution of CO and CO₂) will be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution and by thin-layer chromatography (TLC) by quenching a small aliquot with methanol and analyzing for the disappearance of the starting carboxylic acid.

-

Work-up and Isolation: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound is often of sufficient purity for subsequent steps. If further purification is required, distillation under reduced pressure can be performed.

Key Suppliers and Manufacturers

A number of chemical suppliers specialize in fluorinated compounds and list this compound in their catalogs. When selecting a supplier, researchers should consider not only the price but also the purity of the compound, the availability of analytical data (e.g., Certificate of Analysis, NMR spectra), and the supplier's reputation for quality and consistency.

The following table provides a comparative overview of some of the key suppliers.

| Supplier | Typical Purity | Analytical Data Provided | Notes |

| Oakwood Chemical | Not specified on the website, inquire for details. | Catalog number, CAS, molecular formula, and weight are provided.[3] | A well-known US-based supplier of a wide range of fluorine-containing compounds.[6][7] |

| Alachem Co., Ltd. | 97% | COA, SDS, Route of Synthesis (ROS), and Method of Analysis (MOA) are available.[4] | A supplier with a focus on fluorine compounds for R&D to industrial use.[4] |

| XIAMEN EQUATION CHEMICAL CO.,LTD. | Not specified on the website, inquire for details. | Basic product information is available.[8] | A China-based manufactory of bulk specialty chemicals for industry and life sciences.[9][10][11] |

Applications in Research and Drug Development

This compound is a versatile reagent for introducing a long-chain perfluoroalkyl moiety into a target molecule. This is particularly relevant in drug discovery, where such modifications can enhance a drug candidate's therapeutic potential.[2]

Role as a Synthetic Intermediate

The primary application of this compound is as a reactive intermediate in the synthesis of a variety of molecules, including:

-

Specialty Polymers and Surfactants: The perfluoroalkyl chain imparts unique properties such as thermal stability and hydrophobicity.[2]

-

Coatings and Materials: It is used to create water and oil repellent surfaces.[2]

-

Pharmaceuticals: It serves as a precursor for creating derivatives with potential medicinal properties.[2]

Workflow for N-Acylation of an Amine

A common and critical reaction in pharmaceutical synthesis is the formation of an amide bond. This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is a straightforward way to introduce the 9H-hexadecafluorononanoyl group into a molecule of interest.

The diagram below illustrates the N-acylation workflow.

Caption: General workflow for N-acylation using this compound.

Detailed Experimental Protocol (General procedure for N-acylation):

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the stirred solution. Cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the stirred amine solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling to avoid contact with skin and eyes.[5][9][12] It is also moisture-sensitive and will react with water to release hydrochloric acid.

Key safety precautions include:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Use non-sparking tools and prevent fire caused by electrostatic discharge.[9]

-